tert-butyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate: is an organic compound that features a pyrazole ring substituted with an ethynyl group and an acetate ester
Preparation Methods
The synthesis of tert-butyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like acetonitrile . Industrial production methods may employ similar steps but are optimized for higher yields and scalability.
Chemical Reactions Analysis
tert-Butyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The pyrazole ring can participate in substitution reactions, where different substituents can be introduced
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for research purposes.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate involves its interaction with molecular targets, such as enzymes or receptors. The ethynyl group can participate in various chemical reactions, altering the activity of the target molecules. The pyrazole ring can also interact with biological macromolecules, influencing their function and leading to specific biological effects .
Comparison with Similar Compounds
tert-Butyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate can be compared with other similar compounds, such as:
tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate: This compound has a bromo group instead of an ethynyl group, which can lead to different reactivity and applications.
tert-Butyl 4-[(4-ethynyl-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate: This compound features a piperidine ring, which can influence its biological activity and chemical properties.
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
tert-butyl 2-(4-ethynylpyrazol-1-yl)acetate |
InChI |
InChI=1S/C11H14N2O2/c1-5-9-6-12-13(7-9)8-10(14)15-11(2,3)4/h1,6-7H,8H2,2-4H3 |
InChI Key |
OEMJHGUKWWMCSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C=N1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.